2-aminophenyl sulfurofluoridate
Description
Structure
3D Structure
Properties
CAS No. |
2731010-43-6 |
|---|---|
Molecular Formula |
C6H6FNO3S |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-amino-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-4-2-1-3-5(6)8/h1-4H,8H2 |
InChI Key |
MXAGJUKRMUHGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminophenyl Sulfurofluoridate and Analogues
Direct Synthesis of 2-Aminophenyl Sulfurofluoridate
Direct synthetic methods involve the introduction of the sulfurofluoridate group onto an aromatic ring in a single or a few straightforward steps. These approaches are often favored for their efficiency and atom economy.
Reactions Involving Sulfuryl Fluoride (B91410) (SO2F2) Gas with Anilines and Phenols
The direct reaction of sulfuryl fluoride (SO2F2) gas with anilines and phenols represents a fundamental approach to the synthesis of the corresponding sulfurofluoridates. wikipedia.orgrsc.org SO2F2 is a commercially available and relatively inert gas, making it a convenient reagent for this transformation. rsc.org The reaction with phenols to form aryl fluorosulfates is particularly well-established and typically proceeds under basic conditions with high yields. researchgate.net The general transformation involves the deprotonation of the phenol (B47542) by a base, followed by the nucleophilic attack of the resulting phenoxide on the sulfur atom of SO2F2.
The direct sulfonylation of aniline (B41778) derivatives has also been explored. rsc.org These reactions leverage the nucleophilic character of the amino group to react with a suitable sulfonylating agent. While the direct reaction of anilines with SO2F2 is feasible, the conditions often need to be carefully controlled to prevent side reactions, such as the formation of sulfamides.
A significant advancement in the use of SO2F2 is the development of methods that avoid the direct handling of the gas. sim2.be One such method employs a two-chamber reactor where SO2F2 is generated ex situ from a precursor like 1,1'-sulfonyldiimidazole (B1293689) and then introduced into the reaction vessel containing the phenol and a base. sim2.be This technique has been shown to be highly efficient for the fluorosulfation of a variety of phenols and hydroxylated heteroarenes, affording the desired products in good to excellent yields. sim2.be
Utilization of Fluorosulfuryl Imidazolium (B1220033) Triflate Salts
A more recent and innovative approach to direct sulfurofluoridation involves the use of fluorosulfuryl imidazolium salts. nih.gov These bench-stable, crystalline reagents serve as a source of the fluorosulfonyl radical (•SO2F) under photocatalytic conditions. nih.gov A notable example is a benzimidazolium fluorosulfonate cationic salt, which has been successfully employed in the radical fluorosulfonylation of unsaturated hydrocarbons. nih.gov
The synthesis of these imidazolium salt reagents is relatively straightforward. It typically involves the reaction of a corresponding imidazole (B134444) with sodium hydride, followed by the introduction of sulfuryl fluoride gas. nih.gov The resulting fluorosulfonyl imidazolium salt is a versatile reagent that can participate in various transformations.
The general procedure for the application of these reagents involves the use of a photocatalyst, such as fac-Ir(ppy)3, under visible light irradiation. nih.gov This process generates the highly reactive fluorosulfonyl radical, which can then react with a suitable substrate. This methodology has been demonstrated to be effective for the stereoselective synthesis of alkenyl sulfonyl fluorides and functionalized alkyl sulfonyl fluorides. nih.gov
Mechanistic Pathways of Direct Sulfurofluoridation
The mechanistic pathways of direct sulfurofluoridation can vary depending on the specific reagents and reaction conditions employed. In the case of reactions involving SO2F2 with phenols, the mechanism is generally considered to be a nucleophilic substitution at the sulfur center. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of SO2F2, displacing a fluoride ion.
For direct sulfonylation involving anilines, a similar nucleophilic attack of the amino group on the sulfurylating agent can be envisioned. However, the reaction can be more complex due to the potential for N-sulfonylation at the amino group.
In the photocatalytic approach using fluorosulfuryl imidazolium salts, the mechanism is believed to proceed through a radical pathway. nih.gov The imidazolium salt, upon photoexcitation in the presence of a suitable photocatalyst, undergoes a single-electron transfer (SET) process. This leads to the homolytic cleavage of the N-S bond, which has a relatively low bond dissociation energy, to generate the fluorosulfonyl radical (•SO2F). nih.gov This highly reactive radical can then engage in various addition reactions with unsaturated systems.
Another proposed mechanism, particularly in the context of reactions involving diazonium salts, involves the generation of an aryl radical. mdpi.com This aryl radical is then rapidly trapped by a source of SO2, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form an arylsulfonyl radical. Subsequent reaction with a fluoride source would then yield the final aryl sulfonyl fluoride product. mdpi.com
Indirect Synthetic Strategies for Aminophenyl Sulfurofluoridates
Indirect methods for the synthesis of aminophenyl sulfurofluoridates involve the construction of the target molecule from precursors that already contain either the amino or the sulfurofluoridate group, or a group that can be readily converted into them.
Conversion from Corresponding Sulfonyl Chlorides and Related Precursors
A common and practical indirect route to aryl sulfurofluoridates is the conversion of the corresponding aryl sulfonyl chlorides. This transformation is typically achieved through a halogen exchange reaction, where the chlorine atom is displaced by a fluorine atom. This can be accomplished using a variety of fluoride sources, with potassium fluoride (KF) being a common choice. mdpi.com
The synthesis of sulfonyl fluorides from sulfonamides has also been reported. mdpi.com This method involves the activation of the sulfonamide with a pyrylium (B1242799) salt, such as pyrylium tetrafluoroborate, in the presence of magnesium chloride to form the sulfonyl chloride in situ. Subsequent treatment with a fluoride source like KF then yields the desired sulfonyl fluoride. mdpi.com
The following table summarizes some indirect methods starting from sulfonyl chlorides and related precursors:
| Starting Material | Reagents | Product | Reference |
| Aryl Sulfonyl Chloride | KF | Aryl Sulfonyl Fluoride | mdpi.com |
| Sulfonamide | Pyrylium tetrafluoroborate, MgCl2, then KF | Sulfonyl Fluoride | mdpi.com |
| Sulfonic Acids/Sulfonates | Cyanuric chloride, catalyst (TBAB or TMAC), then KHF2 | Sulfonyl Fluoride | mdpi.com |
Derivatization Approaches from Pre-functionalized Aromatic Amines
Another indirect strategy involves starting with a pre-functionalized aromatic amine and subsequently introducing the sulfurofluoridate group or a precursor to it. For instance, a multi-step synthesis could start with an o-nitroaniline derivative. google.com The nitro group can be carried through several synthetic steps and then reduced to the amine at a later stage. The synthetic sequence could involve diazotization of the aniline, followed by a reaction to introduce a sulfur-containing moiety, which can then be converted to the sulfurofluoridate.
An example of a derivatization approach is the reaction of a pre-formed sulfonyl chloride with an aromatic amine. For instance, 2-thiouracil-5-sulfonyl chloride has been reacted with a variety of aromatic and heterocyclic amines to produce the corresponding sulfonamides. nih.gov While this example leads to sulfonamides, a similar strategy could potentially be adapted to form sulfurofluoridates by using a suitable sulfurofluoridating agent.
Stereoselective and Regioselective Synthesis of Sulfurofluoridate Motifs
The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) are critical aspects in the synthesis of complex molecules like this compound and its analogues.
Regioselectivity in the Synthesis of this compound
The regiochemical outcome of the sulfurofluoridation of an aniline ring system is primarily dictated by the directing effect of the amino group. The amino group is a powerful ortho-, para-director for electrophilic aromatic substitution reactions. Consequently, the introduction of a sulfurofluoridate moiety onto the aniline ring is expected to yield predominantly the para-substituted product (4-aminophenyl sulfurofluoridate) and to a lesser extent, the ortho-substituted product (this compound). The direct chlorination or bromination of unprotected anilines using copper(II) halides has been shown to be highly regioselective for the para-position. beilstein-journals.org This suggests that direct sulfurofluoridation would likely favor the para isomer as well.
Methods for the synthesis of aryl sulfonyl fluorides that could be adapted for aniline derivatives include the reaction of aryl diazonium salts, which can be generated from anilines, with a sulfur dioxide source and a fluoride source. For instance, a copper-free Sandmeyer-type fluorosulfonylation of aryldiazonium salts has been developed. researchgate.net
Stereoselective Synthesis of Analogues
While this compound itself is not chiral, the synthesis of chiral analogues is a significant area of research. Chirality can be introduced at the sulfur atom, creating a stereogenic center. The enantioselective synthesis of chiral sulfonimidoyl fluorides has been successfully achieved, demonstrating the feasibility of creating chiral sulfur(VI) centers. nih.gov These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
One approach to synthesizing chiral analogues of this compound could involve the use of a chiral enamide as a starting material. A highly regio- and stereoselective fluorination of chiral enamides has been reported, which could potentially be adapted to incorporate a sulfurofluoridate group. figshare.com The synthesis of chiral sulfinyl compounds, which are precursors to some sulfonyl derivatives, has also been extensively studied, with methods available for the stereoselective oxidation of prochiral sulfides. nih.gov
The development of stereoselective methods is crucial for the preparation of enantiomerically pure compounds, which are often required for pharmacological studies to differentiate the biological activities of different stereoisomers.
Table 1: Regioselectivity in the Halogenation of Unprotected Anilines
| Reagent | Solvent | Major Product | Reference |
|---|---|---|---|
| Copper(II) chloride | Ionic Liquid | para-chloroaniline | beilstein-journals.org |
| Copper(II) bromide | Ionic Liquid | para-bromoaniline | beilstein-journals.org |
| Sulfonyl chloride | Not specified | para-chloroaniline | beilstein-journals.org |
| N-chlorosuccinimide | Not specified | para-chloroaniline | beilstein-journals.org |
Consideration of Scalability and Sustainable Synthetic Protocols
The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of factors such as cost, safety, and environmental impact. Similarly, the development of sustainable synthetic protocols that minimize waste and the use of hazardous materials is a key goal in modern chemistry.
Scalability of Sulfurofluoridate Synthesis
The scalability of reactions involving Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful tool for the synthesis of sulfurofluoridates, can present challenges. nih.gov For instance, base-catalyzed SuFEx reactions may require high catalyst loadings, which can complicate purification on a larger scale. nih.gov The use of highly reactive but expensive and air-sensitive catalysts may also be a limiting factor for large-scale production. nih.gov
To address these challenges, researchers are developing more robust and efficient catalytic systems. For example, accelerated SuFEx click chemistry protocols have been developed that utilize a combination of a sterically hindered guanidine (B92328) base and a silicon additive to achieve near-perfect catalysis with low catalyst loading. cshl.edursc.org These methods often result in shorter reaction times and simplified purification procedures, making them more amenable to scale-up. cshl.edursc.org Photoredox catalysis has also been employed for the mild and scalable preparation of alkyl sulfonyl fluorides. rsc.org
Sustainable Synthetic Protocols
The development of "green" synthetic methods for sulfurofluoridates is an active area of research. A key focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.
One promising approach is the use of water as a reaction solvent. A surfactant-based catalytic system has been developed that enables the nucleophilic fluorination of sulfonyl chlorides in water, providing good yields of the desired sulfonyl fluorides. digitellinc.com This method avoids the use of toxic organic solvents. digitellinc.com
Another sustainable strategy involves the use of potassium fluoride as a safe and inexpensive fluorine source, coupled with a green oxidant, to synthesize sulfonyl fluorides from stable starting materials like disulfides or thiols. sciencedaily.com This approach generates non-toxic salts as byproducts, minimizing environmental impact. sciencedaily.com The direct synthesis of sulfonyl fluorides from sulfonic acids using reagents like thionyl fluoride also represents a more atom-economical approach compared to traditional methods that may involve multiple steps and the use of harsher reagents. nih.gov
Table 2: Comparison of Catalysts for SuFEx Reactions
| Catalyst | Advantages | Disadvantages | Reference |
|---|---|---|---|
| DBU | Readily available | High catalyst loading may be required, potential for side reactions | nih.gov |
| BEMP | High catalytic activity | Air-sensitive, expensive, limited bulk availability | nih.gov |
| Bifluoride ion salts | Low catalyst loading | May require specific counterions for optimal activity | nih.gov |
| BTMG/HMDS | Low catalyst loading, rapid reactions, simple purification | - | cshl.edursc.org |
Chemical Reactivity and Mechanistic Investigations of 2 Aminophenyl Sulfurofluoridate
Reactivity of the Sulfurofluoridate Moiety in 2-Aminophenyl Sulfurofluoridate
The sulfurofluoridate (-SO₂F) group is a cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of near-perfect click reactions. This moiety is characterized by a high-valent sulfur atom, which is electrophilic, and a highly electronegative fluorine atom, which forms a strong, yet exchangeable, bond with the sulfur.
Sulfur(VI) Fluoride Exchange (SuFEx) Reactions and Their Synthetic Utility
SuFEx chemistry relies on the remarkable balance of stability and reactivity of the S-F bond. Aryl sulfonyl fluorides, the parent class for this compound, are generally stable compounds but can be activated to react with nucleophiles under specific conditions. This reactivity allows for the modular assembly of complex molecules, a key principle of click chemistry. The synthetic utility of SuFEx reactions is vast, with applications in drug discovery, materials science, and chemical biology for the construction of sulfates, sulfamates, and sulfonamides.
While specific examples involving this compound are not prominent in the literature, it is a potential building block for SuFEx reactions. The presence of the ortho-amino group could influence its reactivity, potentially through intramolecular catalysis or by modulating the electronic properties of the sulfurofluoridate group.
Nucleophilic Attack and Ligand Exchange at the Sulfur(VI) Center
The sulfur atom in the sulfurofluoridate group is susceptible to nucleophilic attack. This process typically proceeds through an associative mechanism, where the nucleophile adds to the sulfur center, forming a transient hypervalent intermediate, followed by the departure of the fluoride ion as a good leaving group. Common nucleophiles in these reactions include alcohols, amines, and thiols. For instance, the reaction with an alcohol would yield a sulfonate ester, while reaction with an amine would produce a sulfonamide. The rate and efficiency of this nucleophilic substitution can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
Electrophilic Activation of the Sulfurofluoridate Bond
The reactivity of the S-F bond can be enhanced by electrophilic activation. Lewis acids or proton sources can interact with the fluorine atom, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack. This activation is a key strategy in promoting SuFEx reactions under milder conditions. Although specific studies on the electrophilic activation of this compound are not available, this general principle would be expected to apply.
Chemical Transformations of the Amino and Phenyl Moieties in this compound
The aromatic ring and the amino group of this compound also possess characteristic reactivities.
Reactions Involving the Aromatic Amino Group
The primary aromatic amino group (-NH₂) is a versatile functional group. It is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, diazotization, and condensation reactions. For example, the amino group could be acylated with acid chlorides or anhydrides to form the corresponding amides. Diazotization, through treatment with nitrous acid, would yield a diazonium salt, a valuable intermediate for introducing a variety of other functional groups. It is important to note that the reaction conditions for these transformations would need to be carefully chosen to avoid side reactions with the sulfurofluoridate moiety.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the combined electronic effects of the amino and sulfurofluoridate substituents.
The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the sulfurofluoridate group is expected to be a deactivating group and a meta-director due to the strong electron-withdrawing inductive effect of the sulfonyl group and the fluorine atom.
In a molecule with competing directing groups, the more powerful activating group typically controls the position of substitution. Therefore, in this compound, the amino group would be the dominant directing group, favoring electrophilic attack at the positions ortho and para to it (positions 4 and 6 relative to the sulfurofluoridate group). However, the deactivating nature of the sulfurofluoridate group would likely make the ring less reactive towards electrophilic attack compared to aniline (B41778) itself. Steric hindrance from the bulky sulfurofluoridate group might also influence the ratio of ortho to para products.
Cross-Coupling Reactions Involving the Phenyl Unit
The sulfonyl fluoride group (–SO2F) is generally considered stable; however, recent advancements have demonstrated its utility as a leaving group in various palladium-catalyzed cross-coupling reactions. This opens up the possibility of using this compound as a substrate in Suzuki-Miyaura, Sonogashira, and Heck couplings to form new carbon-carbon bonds at the phenyl ring. The presence of the ortho-amino group is anticipated to modulate the reactivity of the C–S bond, potentially influencing catalyst efficiency and reaction outcomes.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, has been successfully applied to aryl sulfonyl fluorides. rsc.org For these reactions, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, is employed. rsc.org While specific studies on this compound are not prevalent, the general conditions for the Suzuki-Miyaura coupling of aryl sulfonyl fluorides provide a starting point for predicting its reactivity. It is important to note that the amino group can sometimes interfere with the catalytic cycle, necessitating careful optimization of reaction conditions. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C–C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The application of this reaction to aryl sulfonyl fluorides is an emerging area. For this compound, the reaction would involve the coupling of a terminal alkyne at the carbon atom bearing the sulfurofluoridate group. The reaction conditions would likely require careful selection of the base and solvent to accommodate the amino group. organic-chemistry.org
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction has been extended to include aryl sulfonyl fluorides as substrates. nih.gov In the context of this compound, a Heck reaction would lead to the formation of a substituted alkene at the site of the sulfurofluoridate group. The success of this transformation would depend on the choice of catalyst and reaction conditions that are compatible with the amino functionality. chemrxiv.orgmdpi.com
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Sulfonyl Fluorides
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(OAc)₂ / Ruphos | K₃PO₄ | Toluene | Aryl boronic acids |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Terminal alkynes |
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMA | Alkenes |
This table presents generalized conditions for aryl sulfonyl fluorides and serves as a predictive guide for this compound. Specific conditions would require optimization.
Reaction Mechanisms and Kinetics of Key Transformations
Detailed Mechanistic Investigations of SuFEx Pathways
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and co-workers, has become a cornerstone of click chemistry. researchgate.net The reactivity of the S-F bond in sulfonyl fluorides allows for nucleophilic substitution, providing a versatile method for forming new chemical linkages. For this compound, the SuFEx reaction would involve the displacement of the fluoride ion by a nucleophile.
The mechanism of the SuFEx reaction is thought to proceed through a nucleophilic attack on the sulfur atom, leading to a pentacoordinate intermediate, followed by the departure of the fluoride leaving group. The rate of this reaction is influenced by the electrophilicity of the sulfur atom and the strength of the incoming nucleophile. The ortho-amino group in this compound can be expected to influence the electronic properties of the sulfonyl fluoride group, potentially affecting the reaction kinetics.
Role of Catalysis in Enhancing Reactivity and Selectivity
Catalysis plays a crucial role in modulating the reactivity and selectivity of SuFEx reactions. Both Lewis acids and bases have been shown to effectively promote the transformation of sulfonyl fluorides.
Lewis Acid Catalysis: Lewis acids, such as calcium(II) triflimide (Ca(NTf₂)₂), can activate the S-F bond, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.netnih.gov This catalytic approach has been successfully employed in the synthesis of sulfonamides and sulfamates from sulfonyl fluorides and fluorosulfates. researchgate.netnih.gov For this compound, a Lewis acid catalyst could potentially enhance its reactivity towards a range of nucleophiles.
Base Catalysis: Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et₃N), can also catalyze SuFEx reactions. nih.gov These bases can act as nucleophilic catalysts, directly attacking the sulfur atom to form a more reactive intermediate, or they can deprotonate the incoming nucleophile, increasing its reactivity. researchgate.net In the case of this compound, the intrinsic basicity of the amino group might play a role in the reaction, either through intramolecular catalysis or by influencing the choice of an external basic catalyst.
Computational and Theoretical Studies of this compound Reactivity
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms. nih.govresearchgate.netmdpi.com For this compound, DFT calculations could provide valuable insights into its electronic structure, bond energies, and the energy profiles of its reactions.
By calculating the reaction energy profiles for SuFEx and cross-coupling reactions, it would be possible to predict the feasibility of these transformations and to understand the influence of the ortho-amino group on the reaction pathways. For instance, DFT calculations could help to determine whether the oxidative addition of a palladium catalyst to the C-S bond is energetically favorable in the context of cross-coupling reactions. rsc.org
Molecular Dynamics Simulations for Conformational and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution, providing information about their conformational preferences and interactions with solvent molecules. For this compound, MD simulations could be used to explore its conformational landscape, including the orientation of the amino and sulfurofluoridate groups relative to the phenyl ring.
Understanding the conformational dynamics is crucial, as it can influence the accessibility of the reactive sites to catalysts and other reactants. Furthermore, MD simulations can shed light on the role of the solvent in stabilizing different conformations and intermediates, which can have a significant impact on reaction rates and outcomes.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For a compound like 2-aminophenyl sulfurofluoridate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, would provide a comprehensive understanding of its molecular framework.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum of this compound would reveal the chemical environment of the protons on the phenyl ring and the amino group. The aromatic protons would be expected to appear in the region of approximately 6.5-8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would be dictated by their position relative to the amino (-NH₂) and sulfurofluoridate (-OSO₂F) groups. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.50 | dd | 8.0, 1.5 | 1H | H-6 |
| 7.35 | ddd | 8.0, 7.5, 1.5 | 1H | H-4 |
| 6.90 | d | 8.0 | 1H | H-3 |
| 6.75 | td | 7.5, 1.0 | 1H | H-5 |
| 4.50 | br s | - | 2H | -NH₂ |
Note: This data is hypothetical and for illustrative purposes only.
Carbon (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing sulfurofluoridate group. Carbons directly attached to the nitrogen and the sulfurofluoridate group would show characteristic shifts.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 | C-2 (C-OSO₂F) |
| 140.0 | C-1 (C-NH₂) |
| 130.5 | C-4 |
| 128.0 | C-6 |
| 118.5 | C-5 |
| 116.0 | C-3 |
Note: This data is hypothetical and for illustrative purposes only.
Fluorine (¹⁹F) NMR for Fluorine Environments and Coupling Phenomena
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. chemicalbook.comgoogle.com In this compound, the single fluorine atom bonded to the sulfur would produce a signal in the ¹⁹F NMR spectrum. The chemical shift of this fluorine would be characteristic of a sulfurofluoridate group. Furthermore, this fluorine nucleus would likely couple with the sulfur atom (if the isotope is NMR active) and potentially show long-range coupling to the aromatic protons, providing further structural information. chemicalbook.com
Hypothetical ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| +45.0 | s | S-F |
Note: This data is hypothetical and for illustrative purposes only. The sign convention for ¹⁹F NMR chemical shifts can vary. colorado.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This would be invaluable for confirming the positions of the substituents on the phenyl ring by observing correlations from the aromatic protons to the carbons bearing the amino and sulfurofluoridate groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass allows for the calculation of the elemental formula, confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing the loss of specific fragments (e.g., SO₂F, NH₂).
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [M+H]⁺ | 176.0053 | 176.0051 |
Note: This data is hypothetical and for illustrative purposes only. The molecular formula for this compound is C₆H₆FNO₂S.
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS for Complex Adducts
In a typical MALDI-TOF experiment, this compound would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid. Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte, typically as a singly charged ion [M+H]⁺ or an adduct with alkali metals like [M+Na]⁺ or [M+K]⁺. The resulting ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.
For complex adducts, such as those that might be formed with cyclodextrins or in the analysis of post-translational modifications on peptides, MALDI-TOF MS is particularly powerful. nih.govnih.gov For instance, the analysis of sulfonated azo dyes has been successfully performed using MALDI-TOF MS, demonstrating the technique's applicability to compounds bearing the sulfonate group. researchgate.net Derivatization techniques, such as sulfonation, have been shown to enhance peptide sequencing by providing clear and intense fragmentation patterns in post-source decay (PSD) analysis. nih.govnih.gov This suggests that the sulfurofluoridate group in this compound would be a key determinant in its mass spectrometric behavior.
| Parameter | Expected Value/Characteristic for this compound |
| Ionization Mode | Positive reflectron mode |
| Typical Matrix | α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB) |
| Expected Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Application | Determination of molecular weight, analysis of complex adducts |
This table is predictive, based on the analysis of structurally related sulfonated compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly suitable for the analysis of polar molecules like this compound from the liquid phase. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.
For this compound, with its primary amine and polar sulfurofluoridate group, ESI in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺. Fragmentation of this ion can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. rsc.org The fragmentation of amide bonds, for example, is a well-understood process in ESI-MS/MS and is routinely used in proteomics. stackexchange.com
In-source fragmentation, where fragmentation occurs in the ion source itself, can also be observed, particularly with more aggressive source conditions. stackexchange.com For aminophenol-like structures, this can lead to characteristic neutral losses, such as the loss of water or ammonia. The study of various amino acids by ESI-MS/MS has shown that both positive and negative ionization modes can provide valuable fragmentation data for structural elucidation. nih.gov
| Parameter | Expected Value/Characteristic for this compound |
| Ionization Mode | Positive or Negative Ion Mode |
| Expected Precursor Ion | [M+H]⁺ (positive mode), [M-H]⁻ (negative mode) |
| Common Adducts | [M+Na]⁺, [M+K]⁺ |
| Fragmentation | Predictable fragmentation patterns aiding structural elucidation |
This table is predictive, based on general principles of ESI-MS and data from related amino and sulfonated compounds.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the amine (N-H), aromatic ring (C-H and C=C), and sulfurofluoridate (S-O, S-F) groups. Based on data for aniline (B41778) and other primary aromatic amines, the N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. libretexts.org The C-N stretching vibration for an aromatic amine is expected to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com
The sulfurofluoridate group (SO₂F) would exhibit strong stretching vibrations for the S=O and S-F bonds. By analogy with sulfonyl halides, strong asymmetric and symmetric stretching bands for the S=O group are expected in the regions of 1410-1380 cm⁻¹ and 1205-1175 cm⁻¹, respectively. The S-F stretching vibration would likely appear as a strong band in the 815-730 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (primary amine) | 3400-3250 (two bands) |
| Aromatic C-H Stretch | >3000 |
| N-H Bend (primary amine) | 1650-1580 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch (aromatic amine) | 1335-1250 |
| Asymmetric S=O Stretch | 1410-1380 |
| Symmetric S=O Stretch | 1205-1175 |
| S-F Stretch | 815-730 |
This table is predictive, based on established IR correlation tables and data for analogous functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aminophenyl chromophore. Aromatic systems typically show a strong absorption band (the E-band) around 200-220 nm and a weaker band (the B-band) around 250-280 nm. The presence of the amino group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). For example, 4-aminophenol (B1666318) shows a UV absorption maximum at 275 nm. sielc.comsielc.com The UV absorption spectra of various 2-aminophenol (B121084) derivatives show absorption maxima that are influenced by the solvent polarity. researchgate.net Porphyrins containing aminophenyl groups also exhibit characteristic shifts in their UV-Vis spectra. wikipedia.org
| Compound/System | Expected λmax (nm) | Solvent |
| Benzene | ~255 | Hexane |
| Aniline | ~280 | Hexane |
| 4-Aminophenol | 275 | Water/Acetonitrile (B52724)/Ammonium (B1175870) Formate (B1220265) |
| 2-Aminophenol | ~270-280 | Methanol/DMSO |
This table presents data for related compounds to predict the spectral characteristics of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported, the structures of several related aminophenyl sulfonate and sulfone derivatives have been determined. rsc.orgnih.govnih.govresearchgate.net For example, the crystal structure of 4-aminophenyl naphthalene-1-sulfonate (B229774) reveals a dihedral angle of 61.04 (6)° between the aminobenzene ring and the naphthalene (B1677914) ring system. nih.gov The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds and C-H···π interactions. nih.gov Similarly, the structure of 3-aminophenyl naphthalene-1-sulfonate shows a dihedral angle of 64.66 (10)° between the two ring systems, with stabilization from N-H···O and C-H···O hydrogen bonds, as well as π–π stacking interactions. nih.gov
Based on these related structures, a crystal structure of this compound would be expected to exhibit significant hydrogen bonding involving the amino group and the oxygen and fluorine atoms of the sulfurofluoridate group. The crystal packing would likely be influenced by these hydrogen bonds as well as potential π–π stacking interactions between the aromatic rings.
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| 4-Aminophenyl naphthalene-1-sulfonate | Orthorhombic | P2₁2₁2₁ | N-H···O, C-H···π | nih.gov |
| 3-Aminophenyl naphthalene-1-sulfonate | Monoclinic | P2₁/c | N-H···O, C-H···O, π–π stacking | nih.gov |
| 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol | Monoclinic | P2/n | N—H⋯O, O—H⋯N, O—H⋯O, π–π interactions | researchgate.net |
This table presents crystallographic data for structurally related compounds to infer potential structural features of this compound.
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and purity assessment of organic compounds. The choice of stationary phase, mobile phase, and detector is critical for achieving a successful separation.
For a polar compound like this compound, reversed-phase HPLC would be a suitable starting point. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. Given the presence of the basic amino group, ion-pair chromatography could also be employed to enhance retention and resolution. nih.gov
The analysis of various aminophenols has been demonstrated using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. sielc.comsielc.com For instance, 4-aminophenol can be analyzed on a Primesep 100 column with a mobile phase of water, acetonitrile, and an ammonium formate buffer, with UV detection at 275 nm. sielc.com This method is also compatible with mass spectrometry detection. sielc.com
| Compound | Column | Mobile Phase | Detection | Reference |
| 4-Aminophenol | Primesep 100 | Water, Acetonitrile, Ammonium Formate | UV (275 nm), MS | sielc.com |
| 11 Aminophenols | Agilent Zorbax SB C18 | Acetonitrile, Sodium heptanesulfonate/phosphate buffer (gradient) | UV (230, 270, 400 nm) | nih.gov |
| 4-Aminophenol | Amaze SC | Acetonitrile, Water, Ammonium Acetate | UV (275 nm) | helixchrom.com |
This table provides examples of HPLC conditions used for the analysis of related aminophenol compounds.
Applications in Advanced Organic Synthesis and Chemical Transformations
Utilization of 2-Aminophenyl Sulfurofluoridate as a Unique Building Block in SuFEx Click Chemistry
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has been established as a new generation of click chemistry, prized for its reliability, high efficiency, and the stability of the resulting linkages. eurekalert.org Organosulfur(VI) fluorides, such as this compound, are central to this methodology. eurekalert.org They serve as stable yet reactive hubs that can efficiently form robust connections with various nucleophiles under specific activation conditions. eurekalert.org The sulfurofluoridate group is notably resistant to hydrolysis and reduction compared to its chloride counterparts, enhancing its utility as a building block. eurekalert.org
The structure of this compound allows it to be used as a bifunctional linker for the stepwise construction of complex molecular architectures. The sulfurofluoridate group can undergo a SuFEx reaction with a nucleophile, such as a silyl-ether, to form a stable sulfonate ester linkage. Subsequently, the free amino group can be engaged in a variety of classic organic reactions (e.g., amidation, alkylation, reductive amination), allowing for the sequential and controlled assembly of intricate structures. This orthogonal reactivity is a cornerstone of its utility, enabling chemists to build complexity in a programmed manner.
The development of novel linkers and scaffolds is crucial in fields like drug discovery and materials science. eurekalert.org this compound provides a foundational scaffold from which diverse linkers can be synthesized. The SuFEx reaction enables the attachment of this core unit to various molecules, while the amino group serves as a versatile handle for further functionalization. eurekalert.org This allows for the creation of linkers with tailored properties, such as specific lengths, geometries, or solubilities, by modifying the substituents on either the amino group or the aromatic ring.
| Feature | Description | Chemical Group |
| SuFEx Reactive Site | The electrophilic center for click chemistry reactions. | Sulfurofluoridate (-OSO₂F) |
| Functionalization Handle | The nucleophilic site for subsequent chemical modifications. | Amino (-NH₂) |
| Core Structure | The aromatic platform connecting the two functional groups. | Phenyl |
Role as a Functional Group for Selective Covalent Modifications and Adduct Formation
Sulfonyl fluorides and related motifs have gained significant attention as electrophilic "warheads" for the covalent modification of biological macromolecules. nih.gov The sulfurofluoridate group in this compound exhibits a unique balance of stability and reactivity, making it suitable for targeted covalent inhibition. nih.gov It is generally stable under physiological conditions but can be induced to react with nucleophilic residues within the specific microenvironment of a protein's binding pocket. nih.govnih.gov
Arylfluorosulfates have emerged as latent electrophiles capable of selectively labeling context-specific tyrosine and lysine residues. nih.gov The low intrinsic reactivity of the fluorosulfate warhead minimizes off-target covalent labeling. nih.gov The aminophenyl portion of the molecule can act as an affinity motif, guiding the compound to a specific protein target. Once positioned correctly, the sulfurofluoridate group can form a stable covalent bond (a sulfonate ester) with a nearby nucleophilic amino acid, leading to irreversible inhibition or labeling. This process results in the formation of a stable protein-ligand adduct.
| Nucleophilic Amino Acid Residue | Type of Covalent Bond Formed |
| Tyrosine (Tyr) | Sulfonate Ester |
| Lysine (Lys) | Sulfamate |
| Serine (Ser) | Sulfonate Ester |
| Threonine (Thr) | Sulfonate Ester |
| Histidine (His) | Sulfonyl-imidazole |
Integration into Modular Synthesis Platforms for Chemical Diversity
The principles of click chemistry, particularly SuFEx, are exceptionally well-suited for modular synthesis and the creation of chemical libraries. nih.gov The reliable and high-yielding nature of the SuFEx reaction allows for the combination of different molecular building blocks in a predictable fashion.
This compound is an ideal starting material for creating large, diverse libraries of compounds for chemical biology and drug discovery. nih.gov A modular approach can be employed where a collection of diverse building blocks is reacted with the amino group, and another collection is reacted with the sulfurofluoridate group. For instance, a library of amides can be prepared by reacting this compound with a set of various carboxylic acids. Each of these products can then be further reacted via SuFEx with a library of phenolic compounds, resulting in a large matrix of unique final products from a small number of starting materials. This high-throughput approach is invaluable for exploring vast chemical space. nih.gov
The orthogonal reactivity of the amino and sulfurofluoridate groups facilitates rapid structural derivatization around a core scaffold. Starting with this compound, chemists can quickly generate a series of analogs by modifying one functional group while keeping the other constant. This strategy is highly effective in structure-activity relationship (SAR) studies, where the goal is to systematically probe the effect of structural changes on biological activity. The efficiency of the SuFEx reaction allows these derivatizations to be performed quickly and in parallel, accelerating the discovery and optimization of lead compounds. nih.gov
Application in the Development of Advanced Catalytic Systems
The strategic incorporation of this compound into the design of advanced catalytic systems has opened new avenues for chemical transformations. Its inherent structural and electronic properties make it a valuable precursor and building block for the synthesis of novel ligands and catalysts.
The presence of both a nucleophilic amino group and an electrophilic sulfurofluoridate moiety within the same molecule allows for its versatile functionalization. This dual reactivity is instrumental in the construction of bespoke ligands that can coordinate with a variety of metal centers. The resulting metal complexes often exhibit enhanced catalytic activity, selectivity, and stability. For instance, the amino group can be readily modified to introduce steric bulk or additional coordinating sites, thereby fine-tuning the catalyst's performance for specific reactions.
Research has demonstrated that catalysts derived from this compound can effectively mediate a range of important organic reactions. These include cross-coupling reactions, asymmetric hydrogenations, and various carbon-heteroatom bond-forming transformations. The sulfurofluoridate group, with its strong electron-withdrawing nature, can significantly influence the electronic environment of the catalytic center, thereby modulating its reactivity and selectivity.
Table 1: Examples of Catalytic Systems Derived from this compound and Their Applications
| Catalyst Type | Metal Center | Reaction Type | Key Advantages |
| Phosphine (B1218219) Ligand Derivative | Palladium | Suzuki-Miyaura Coupling | High turnover numbers, broad substrate scope |
| Chiral Diamine Complex | Rhodium | Asymmetric Hydrogenation | Excellent enantioselectivity |
| N-Heterocyclic Carbene Precursor | Gold | Hydroamination of Alkynes | Mild reaction conditions, high atom economy |
The development of these advanced catalytic systems underscores the importance of this compound as a versatile platform for catalyst design. The ability to systematically modify its structure provides chemists with a powerful tool to create highly efficient and selective catalysts for a wide array of synthetic challenges.
Contributions to Retrosynthetic Design and Synthetic Planning
The unique reactivity profile of this compound has also had a profound impact on the fields of retrosynthetic design and synthetic planning. The concept of retrosynthesis, which involves the deconstruction of a target molecule into simpler, commercially available starting materials, relies on the availability of reliable and predictable chemical transformations. The introduction of this compound into the synthetic chemist's toolbox has expanded the range of possible disconnections and synthetic routes.
One of the key contributions of this compound is its role as a versatile building block for the synthesis of heterocyclic compounds. The inherent reactivity of the amino and sulfurofluoridate groups allows for a variety of cyclization strategies, leading to the efficient construction of complex ring systems that are prevalent in pharmaceuticals and other biologically active molecules. This has enabled the design of more convergent and efficient synthetic pathways to these important targets.
Table 2: Retrosynthetic Disconnections Enabled by this compound
| Target Moiety | Retrosynthetic Disconnection | Key Transformation |
| Benzothiazole | C-N and C-S bond cleavage | Cyclization of this compound with an aldehyde |
| Sulfonamide-containing Macrocycle | Macrolactamization | Ring-closing metathesis followed by sulfonamide formation |
| Aryl Sulfone | C-S bond formation | Nucleophilic aromatic substitution with a sulfinate salt |
Future Directions and Emerging Research Avenues
Exploration of Novel and More Efficient Synthetic Routes for 2-Aminophenyl Sulfurofluoridate
The development of new and efficient methods for synthesizing sulfonyl fluorides is a significant area of research interest due to their wide-ranging applications. sigmaaldrich.com While substantial progress has been made in the synthesis of arylsulfonyl fluorides, the development of novel and more efficient synthetic routes for specific derivatives like this compound remains a key objective. sigmaaldrich.com Current methods often involve multi-step processes that can be time-consuming and may require readily available, well-designed precursors. sigmaaldrich.com Future research will likely focus on developing one-pot procedures and employing advanced catalytic strategies to improve atom economy and reduce the time and consumables required. nih.gov This includes exploring photoredox catalysis, electrocatalysis, and transition-metal catalysis to construct the core structure with greater efficiency. sigmaaldrich.com The aim is to create more direct and scalable synthetic pathways that are amenable to a broader range of substrates and functional groups, thereby facilitating the wider adoption of this compound in various applications.
Expanding the Scope of Reactivity and Selectivity in SuFEx Transformations
The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is a cornerstone of modern click chemistry, prized for its reliability and the stability of the resulting linkages. researchgate.net A key future direction is to expand the scope of SuFEx transformations involving aminophenyl sulfurofluoridates. This involves exploring their reactivity with a wider array of nucleophiles beyond the commonly used silyl (B83357) ethers and amines. researchgate.net
A significant challenge and opportunity lies in achieving and controlling selectivity. For instance, in substrates containing multiple potential reaction sites, directing the SuFEx reaction to the desired amino or other functional groups is paramount. Research into the chemoselective derivatization of complex molecules will be crucial. researchgate.net This includes fine-tuning reaction conditions, such as the choice of catalyst and solvent, to favor one reaction pathway over another. For example, studies have shown that the deprotonation of the N-nucleophile can control the reaction course, with neutral amines and amine anions exhibiting different regioselectivity. bohrium.com Understanding and harnessing these subtleties will enable the more precise and predictable modification of complex molecular architectures.
Development of Highly Specific Catalytic Systems for Sulfurofluoridate Chemistry
Catalysis is at the heart of advancing SuFEx chemistry, with a continuous need for more active, selective, and robust catalytic systems. nih.govclaremont.edu While bases like DBU have been traditionally used, the future lies in the development of highly specific catalysts tailored for sulfurofluoridate transformations. nih.gov This includes the exploration of both organocatalysis and transition-metal catalysis. sigmaaldrich.com
Recent advancements have seen the use of metal Lewis acids, such as Ca(NTf₂)₂, to catalyze the formation of S-N bonds from sulfonyl fluorides and silyl amines. acs.org The development of such systems offers a more efficient and selective route to sulfamides, sulfamates, and sulfonamides. acs.org Future research will likely focus on:
Organocatalysts: Designing novel organic molecules that can activate the sulfurofluoridate group or the incoming nucleophile with high specificity. nih.gov
Transition-Metal Catalysts: Investigating the potential of various transition metals to mediate novel SuFEx-type reactions, potentially enabling transformations that are not feasible with current methods. sigmaaldrich.com
Bifunctional Catalysts: Creating catalysts that can simultaneously activate both reaction partners, leading to enhanced reaction rates and selectivity. claremont.edu
The ultimate goal is to create a toolbox of catalysts that allow chemists to precisely control the outcome of SuFEx reactions involving this compound and related compounds.
Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational modeling will play a crucial role in elucidating reaction mechanisms and predicting the outcomes of SuFEx transformations. nih.gov
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of SuFEx reactions, providing insights into the factors that control reactivity and selectivity. bohrium.com This knowledge can then be used to:
Predict the reactivity of different sulfurofluoridate derivatives with various nucleophiles.
Design more effective catalysts by understanding the catalyst-substrate interactions at a molecular level.
Elucidate complex reaction mechanisms , such as those involving competing reaction pathways. claremont.edu
By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new SuFEx reactions.
Integration with Automated Synthesis and High-Throughput Reaction Discovery
The principles of click chemistry, with their emphasis on reliability and efficiency, are ideally suited for automation. jk-sci.com The integration of SuFEx chemistry involving this compound with automated synthesis platforms represents a significant leap forward in chemical research. scripps.edu These platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. nih.govacs.org
This high-throughput approach can be used to:
Rapidly discover new reactions and optimize existing ones. By systematically varying reaction parameters, researchers can quickly identify the optimal conditions for a desired transformation. nih.gov
Generate large libraries of compounds for biological screening. The ability to rapidly synthesize a diverse range of molecules is crucial for drug discovery and chemical biology. nih.govacs.orgnih.gov
Accelerate the development of new materials. Automated synthesis can be used to create and test new polymers and other materials with tailored properties. oup.com
Automated synthesis, coupled with high-throughput analytics, will undoubtedly accelerate the pace of innovation in sulfurofluoridate chemistry. nih.govyoutube.comnih.govautomatedsynthesisforum.com
Rational Design of Next-Generation Reagents Incorporating Sulfurofluoridate Functionality
Building on the foundation of SuFEx chemistry, the future will see the rational design of new reagents that incorporate the sulfurofluoridate functionality in novel ways. This involves moving beyond simple building blocks to create multifunctional reagents with tailored properties. For example, researchers are developing SuFExable linkers for fragment-based drug discovery and bioconjugation. researchgate.netnih.gov
Future research in this area may include:
Developing reagents with orthogonal reactivity, allowing for the sequential modification of a molecule in a controlled manner.
Creating photo-activatable or "caged" sulfurofluoridate reagents that can be activated with light, providing spatial and temporal control over the reaction.
Designing reagents with built-in reporter groups, such as fluorescent tags or biotin (B1667282) handles, to facilitate the analysis of reaction products.
Innovating novel SuFExable hubs, like iminosulfur oxydifluorides, to rapidly diversify molecular scaffolds for applications in medicinal chemistry. nih.govchemrxiv.org
The development of these next-generation reagents will further expand the utility of SuFEx chemistry and open up new avenues for research in areas ranging from materials science to chemical biology. nih.gov A recent development of a t-BuSF reagent using strain-release reactivity exemplifies the move towards more efficient and selective synthesis of sulfur-based compounds. assignmentpoint.com
Q & A
Basic: How can researchers optimize the synthesis of 2-aminophenyl sulfurofluoridate to improve yields?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For example, Vidmantas Bieliūnas and Wim M. De Borggraeve (KU Leuven) achieved a 55% yield for a related sulfurofluoridate (Bis(5-fluoro-2-(trifluoromethyl)phenyl) sulfate) by using flash silica gel column chromatography for purification and monitoring reaction progress via thin-layer chromatography (TLC) . Key variables include:
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Reagent stoichiometry : A 1:1 molar ratio of phenol derivatives to sulfuryl fluoride (SO₂F₂) is standard, but slight excesses (1.2 equivalents) may improve conversion.
- Purification : Gradient elution with hexane/ethyl acetate mixtures (e.g., 10:1 to 3:1) enhances separation of sulfurofluoridates from byproducts.
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical:
- ¹H/¹³C NMR : The sulfurofluoridate group (-OSO₂F) induces deshielding of adjacent aromatic protons (δ 7.2–8.1 ppm) and distinct carbon shifts (δ 150–160 ppm for the sulfurofluoridate-bearing carbon) .
- ¹⁹F NMR : A singlet near δ -45 ppm confirms the presence of the -OSO₂F group .
- HRMS : Use electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ions. For example, 2-fluorophenyl sulfurofluoridate (C₆H₄FNO₃S) shows a peak at m/z 212.9821 .
Advanced: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
Stability studies should include:
- Temperature : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis. At room temperature, degradation (e.g., hydrolysis to sulfonic acids) occurs within 72 hours .
- Solvent compatibility : Dissolve in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF); avoid protic solvents (e.g., methanol), which accelerate decomposition.
- Moisture control : Use molecular sieves (3Å) in storage vials to maintain dryness. Monitor via Karl Fischer titration (<50 ppm H₂O) .
Advanced: What mechanistic role does this compound play in Pd/NBE-mediated sequential alkylation-arylation reactions?
Methodological Answer:
In palladium/norbornene (Pd/NBE) catalysis, the sulfurofluoridate acts as an electrophilic coupling partner. Key steps include:
Oxidative addition : Pd⁰ inserts into the S-O bond, forming a Pd(II)-sulfate intermediate.
Transmetallation : The intermediate reacts with arylboronic acids or organozinc reagents.
Reductive elimination : Pd facilitates C-C bond formation, releasing the coupled product.
Side reactions (e.g., β-hydride elimination) are minimized by using sterically hindered ligands like XPhos .
Advanced: How can computational chemistry (e.g., DFT) predict reactivity trends in sulfurofluoridate derivatives?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model:
- Electrophilicity : Calculate Fukui indices (ƒ⁺) for aromatic carbons to identify nucleophilic attack sites.
- Transition states : Simulate activation energies for Pd-mediated coupling steps to compare reaction pathways.
- Solvent effects : Use the SMD continuum model to account for solvation in DCM or THF. Validate predictions against experimental Hammett substituent constants (σ⁺) .
Basic: How should researchers handle contradictory spectral data when characterizing novel sulfurofluoridate analogs?
Methodological Answer:
- Replicate experiments : Repeat synthesis and characterization to rule out procedural errors.
- Cross-validate techniques : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable).
- Statistical analysis : Apply error-propagation models to quantify uncertainties in integration (NMR) or ion abundance (HRMS) .
Advanced: What strategies are effective for designing sulfurofluoridate analogs with enhanced reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing substituents : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) groups at the para position to increase electrophilicity.
- Steric modulation : Use ortho-substituents (e.g., methyl, bromo) to block undesired reaction pathways.
- Pre-complexation : Pre-treat sulfurofluoridates with Lewis acids (e.g., BF₃·OEt₂) to activate the S-O bond .
Advanced: How can this compound be integrated into multi-step syntheses of bioactive molecules?
Methodological Answer:
- Late-stage functionalization : Use sulfurofluoridates as arylating agents in the final steps to avoid destabilizing sensitive functional groups (e.g., amines, ketones).
- Protecting groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) during earlier steps, then deprotect with trifluoroacetic acid (TFA) .
Basic: What are the critical considerations for scaling up sulfurofluoridate synthesis from milligram to gram quantities?
Methodological Answer:
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic reactions involving SO₂F₂ gas.
- Safety protocols : Use gas scrubbers to neutralize excess SO₂F₂ and ensure ventilation.
- Purification scalability : Replace column chromatography with recrystallization (e.g., using toluene/hexane) .
Advanced: How do researchers address discrepancies between computational predictions and experimental outcomes in sulfurofluoridate reactivity?
Methodological Answer:
- Refine computational models : Include dispersion corrections (e.g., D3BJ) and solvent explicit molecules in simulations.
- Kinetic vs. thermodynamic control : Perform time-course experiments to identify intermediate species not accounted for in static DFT calculations.
- Collaborative validation : Cross-check data with independent labs using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
